Cetrimide

科学研究应用

肉豆蔻酰三甲基溴化铵由于其抑制动力蛋白GTP酶活性的能力而被广泛用于科学研究。它的一些关键应用包括:

化学: 用于研究涉及动力蛋白的内吞作用和其他细胞过程的机制。

生物学: 用于研究细胞运输、膜动力学和信号转导。

作用机制

肉豆蔻酰三甲基溴化铵通过靶向动力蛋白的磷脂酰肌醇同源结构域发挥作用,从而抑制其与磷脂的相互作用。这种抑制阻止了动力蛋白的GTP酶活性,而GTP酶活性对于内吞作用过程中膜的收缩和裂变至关重要。 因此,肉豆蔻酰三甲基溴化铵有效地阻断了受体介导的内吞作用和突触囊泡的内吞作用 .

生化分析

Biochemical Properties

Cetrimide acts as a cationic detergent, reducing surface tension at the point of contact and has precipitant, complexing, and denaturing effects on bacterial membrane proteins . It inhibits the growth of many microorganisms while allowing certain species like Pseudomonas aeruginosa to develop typical colonies .

Cellular Effects

This compound affects membrane permeability, allowing ‘leaking’ of essential cell constituents leading to cell death . It is used as a skin antiseptic and disinfectant prescribed for seborrhoeic dermatitis and wound cleansing .

Molecular Mechanism

This compound is a quaternary ammonium cation whose salts are used as antiseptics . It is a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression . It induces β-cell apoptosis through multiple mechanisms such as activation of extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used as a selective medium for the isolation of Pseudomonas aeruginosa . Over time, it has been observed that this compound inhibits the growth of many microorganisms whilst allowing Pseudomonas aeruginosa to develop typical colonies .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit the intestinal absorption of substances such as D-glucose, methionine, and sodium butyrate . At toxic dose levels, paralysis of the respiratory muscles leads to dyspnoea and cyanosis. Central nervous system depression may also occur .

Metabolic Pathways

The metabolic pathways of this compound are not well-studied. It is known that this compound has a chemical structure similar to that of acetyl choline. It is a partial agonist and has depolarising muscle relaxant activities .

Transport and Distribution

It is known that this compound is a quaternary ammonium cation, which suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role as an antiseptic and its interactions with cellular membranes, it is likely that this compound interacts with various subcellular compartments .

准备方法

合成路线和反应条件

肉豆蔻酰三甲基溴化铵是通过肉豆蔻酰溴与三甲胺之间的反应合成的。该反应通常在二氯甲烷或氯仿等有机溶剂中进行,在回流条件下进行。 然后通过重结晶或柱色谱法纯化产物 .

工业生产方法

肉豆蔻酰三甲基溴化铵的工业生产遵循类似的合成路线,但规模更大。反应条件针对更高的产率和纯度进行了优化。 产物通常使用大规模色谱技术进行纯化,并在干燥条件下储存以保持稳定性 .

化学反应分析

反应类型

肉豆蔻酰三甲基溴化铵主要由于溴离子的存在而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常见试剂和条件

取代反应: 常见试剂包括亲核试剂,如氢氧根离子或胺类。反应通常在室温下在水性或有机溶剂中进行。

氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。这些反应通常需要酸性或碱性条件。

还原反应: 使用硼氢化钠或氢化铝锂等还原剂,通常在无水溶剂中.

形成的主要产物

取代反应: 主要产物通常是取代的铵化合物。

氧化反应: 产物可以包括烷基链的氧化形式。

还原反应: 产物通常是铵化合物的还原形式.

相似化合物的比较

类似化合物

十八烷基三甲基溴化铵 (OcTMAB): 另一种具有类似作用机制的动力蛋白抑制剂。

十二烷基三甲基溴化铵 (DoTMAB): 一种具有类似动力蛋白抑制效应的类似化合物

肉豆蔻酰三甲基溴化铵的独特性

肉豆蔻酰三甲基溴化铵的独特之处在于它对动力蛋白I和动力蛋白II的高度特异性,使其成为研究动力蛋白介导过程的宝贵工具。 它能够可逆地抑制动力蛋白活性而不造成急性细胞损伤,进一步增强了其在研究中的实用性 .

属性

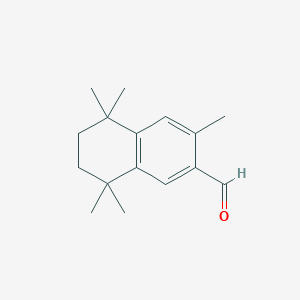

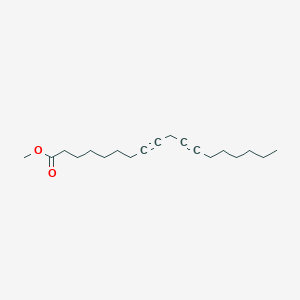

IUPAC Name |

trimethyl(tetradecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRFDZFCGOPDTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-92-0 (Parent) | |

| Record name | Tetradonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0044367 | |

| Record name | Tetradonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetrimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetradonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-97-7, 8044-71-1 | |

| Record name | Tetradecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cetrimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8483H94W1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cetrimide exert its antimicrobial effect?

A: this compound, a quaternary ammonium compound (QAC), acts as a cationic surfactant. [, , , , , , ] It disrupts the cell membrane of microorganisms by interacting with phospholipids, leading to increased permeability and leakage of cellular contents, ultimately causing cell lysis. [, , , ] This mechanism is effective against a broad spectrum of bacteria and fungi. [, , ]

Q2: Are there differences in this compound's efficacy against various microorganisms?

A: Yes, research suggests varying sensitivities to this compound among different microorganisms. For instance, while this compound effectively inhibits Enterococcus faecalis, studies have shown that achieving complete eradication of E. faecalis biofilms on dentin discs, even at its minimum bactericidal concentration (MBC), can be challenging. [] This highlights the importance of considering biofilm formation in clinical settings.

Q3: Does antibiotic resistance in bacteria affect their susceptibility to this compound?

A: Studies on antibiotic-resistant Escherichia coli and Staphylococcus aureus indicate that acquired antibiotic resistance does not necessarily translate to resistance against this compound. [, ] This makes this compound a potentially valuable disinfectant, particularly in hospital settings where antibiotic-resistant strains are prevalent.

Q4: Does the concentration of this compound influence its effect on bacterial cells?

A: Yes, studies utilizing transmission electron microscopy have demonstrated that the ultrastructural changes this compound induces in bacteria are both dose and time-dependent. [] Higher concentrations and longer exposure times lead to more pronounced damage to the cell wall and cytoplasmic membrane. [, ]

Q5: What is the chemical structure and molecular formula of this compound?

A: this compound is a mixture of quaternary ammonium compounds, primarily consisting of tetradecyltrimethylammonium bromide. Its chemical formula is C19H42BrN. [, , ]

Q6: How does the presence of this compound affect the properties of other materials?

A: this compound can interact with other substances, influencing their properties. For example, research has shown that adding acids to salicylic acid-cetrimide systems reduces viscosity, while the addition of bases followed by acids leads to an increase and subsequent decrease in viscosity. [] This behavior is observed in undersaturated systems. [] Understanding such interactions is crucial when formulating and utilizing this compound in various applications.

Q7: How does this compound interact with anionic surfactants?

A: Research suggests that certain anionic surfactants can initially increase the viscosity of salicylic acid-cetrimide systems before causing a decrease at higher concentrations. [] This effect is attributed to the attraction between free this compound molecules and the anionic surfactant, potentially leading to changes in the macromolecular structure of the system. []

Q8: What are the common applications of this compound?

A: this compound is widely used as a disinfectant and antiseptic in various settings, including hospitals, for cleaning equipment, wounds, and burns. [, , , ] Its inclusion in handwashes and other topical antiseptic preparations highlights its broad applicability in infection control. [, , ]

Q9: What are the potential benefits of combining this compound with other antiseptics like chlorhexidine?

A: Combining this compound with other antiseptics, such as chlorhexidine, can potentially enhance its efficacy. [, , , , ] For instance, one study found that a combination of 2% chlorhexidine and 0.5% this compound exhibited greater antimicrobial efficacy against E. faecalis biofilms compared to calcium hydroxide or triple antibiotic paste. [] This synergistic effect could be beneficial in clinical settings, particularly in managing persistent infections.

Q10: What are the potential drawbacks of using this compound in wound care?

A: While generally considered safe for topical use, this compound can cause irritant contact dermatitis in some individuals, particularly with prolonged or improper use. [, , ] This is an important consideration, especially when using this compound for wound care in sensitive areas like the flexures or genital region. [, , ]

Q11: What are the known toxicological effects of this compound?

A: While this compound is generally safe for topical use, it can cause irritation and allergic reactions in some individuals. [, , ] Systemic toxicity is rare and usually associated with accidental ingestion or misuse. [, , ]

Q12: How is the purity of this compound analyzed?

A: The purity of this compound can be determined using various titration methods. [] While the European Pharmacopoeia assay method has been traditionally used, it has shown a consistent bias toward lower purity readings compared to titration with perchloric acid or silver nitrate. [] This highlights the importance of selecting appropriate analytical methods to ensure accurate assessment of this compound purity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B107243.png)

![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)